![molecular formula C11H16ClNO3 B3459200 ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride](/img/structure/B3459200.png)
ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
Overview
Description
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is also known as tyrosine ethyl ester hydrochloride and is a derivative of the amino acid tyrosine.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is not fully understood. However, it is believed to act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. It may also have an effect on the activity of enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase.
Biochemical and Physiological Effects
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may have implications for the treatment of various neurological disorders such as Parkinson's disease and depression. It has also been shown to have antioxidant properties, which may be useful in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be easily purified using various techniques. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
Future Directions
There are various future directions for the use of ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in scientific research. One possible direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another possible direction is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further studies may be conducted to better understand its mechanism of action and its potential use in various enzymatic reactions.
Conclusion
In conclusion, ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a compound with various scientific research applications. It can be easily synthesized and purified, and has been shown to have potential uses in the treatment of various neurological disorders and oxidative stress-related diseases. Further studies are needed to better understand its mechanism of action and its potential use in various enzymatic reactions.
Scientific Research Applications
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has various scientific research applications. It has been used as a precursor for the synthesis of various biologically active compounds such as dopamine and norepinephrine. It has also been used as a substrate for the study of enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase.
properties
IUPAC Name |
[1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULAXAVRFIAHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride | |
CAS RN |
4089-07-0 | |
Record name | L-Tyrosine ethyl ester hydrochloride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301756 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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